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Abstract

This application note details a simple, rapid, and accurate UV-spectrophotometric method for
the quantification of (-)-Chlorpheniramine maleate (CPM) in bulk and pharmaceutical dosage
forms. The method is based on the measurement of UV absorbance in 0.1N hydrochloric acid.
The protocol has been validated according to the International Council for Harmonisation (ICH)
guidelines, demonstrating its suitability for routine quality control analysis.

Introduction

(-)-Chlorpheniramine maleate is a first-generation alkylamine antihistamine used to treat
allergic conditions such as rhinitis and urticaria.[1][2][3] Accurate and reliable quantification of
CPM in pharmaceutical formulations is crucial for ensuring product quality and therapeutic
efficacy. UV-Visible spectrophotometry offers a straightforward and cost-effective analytical
technique for this purpose.[4][5] This method relies on the principle that the amount of UV
radiation absorbed by a solution is directly proportional to the concentration of the analyte in
that solution.

Principle

The quantitative determination of (-)-Chlorpheniramine maleate is based on the Beer-Lambert
law. The method involves measuring the absorbance of a CPM solution at its wavelength of
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maximum absorbance (Amax) and relating it to its concentration. The Amax of CPM in 0.1N
Hydrochloric Acid (HCI) is consistently observed between 261 nm and 268 nm.[4][5] For this
protocol, a Amax of 262 nm is utilized.

Materials and Reagents

e (-)-Chlorpheniramine maleate reference standard: Purity > 99%

e Hydrochloric Acid (HCI): Analytical grade

» Purified Water: Deionized or distilled

e Volumetric flasks: Class A (10 mL, 100 mL)

e Pipettes: Class A

e UV-Visible Spectrophotometer: Double beam with 1 cm quartz cuvettes

Experimental Protocol

To prepare a 1000 mL solution of 0.1N HCI, carefully add 8.3 mL of concentrated HCI
(approximately 37%) to about 500 mL of purified water in a 1000 mL volumetric flask. Mix well
and make up the volume to the mark with purified water.

Accurately weigh 100 mg of the (-)-Chlorpheniramine maleate reference standard and
transfer it to a 100 mL volumetric flask.[4] Dissolve the standard in a small amount of 0.1N HCI
and then make up the volume to 100 mL with the same solvent to obtain a concentration of
1000 pg/mL.[4]

Pipette 10 mL of the standard stock solution (1000 pg/mL) into a 100 mL volumetric flask and
dilute to the mark with 0.1N HCI.[1] This yields a working standard solution with a concentration
of 100 pg/mL.

Prepare a series of dilutions from the working standard solution (100 pg/mL) in 10 mL
volumetric flasks as detailed in the table below.[2][5]
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. Volume of Working .
Concentration (ug/mL) Final Volume (mL)
Standard (100 pg/mL)

10 1.0mL 10
20 2.0 mL 10
30 3.0 mL 10
40 4.0 mL 10
50 5.0 mL 10
60 6.0 mL 10

Measure the absorbance of each solution at 262 nm against a 0.1N HCI blank.[5] Plot a graph
of absorbance versus concentration and determine the correlation coefficient.

e Weigh and finely powder 20 tablets to ensure homogeneity.[4]

o Accurately weigh a portion of the powder equivalent to 100 mg of Chlorpheniramine maleate.

[4]

o Transfer the powder to a 100 mL volumetric flask, add approximately 70 mL of 0.1N HCI, and
sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

o Make up the volume to 100 mL with 0.1N HCI and mix thoroughly.[4]
« Filter the solution through a Whatman filter paper.[1]

¢ Dilute the filtered solution with 0.1N HCI to obtain a theoretical concentration within the
linearity range (e.g., 40 pg/mL).

» Measure the absorbance of the final sample solution at 262 nm against the 0.1N HCI blank.

Data Analysis

The concentration of (-)-Chlorpheniramine maleate in the sample solution can be calculated
using the regression equation obtained from the calibration curve:
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Y=mX+cC

Where:

Y is the absorbance of the sample

m is the slope of the calibration curve

X is the concentration of the sample (ug/mL)

c is the y-intercept of the calibration curve

The amount of drug in the pharmaceutical formulation can then be calculated.

Method Validation Summary

The described method was validated as per ICH guidelines, and the results are summarized

below.
Parameter Result
Wavelength (Amax) 262 nm[5]

Linearity Range

10 - 60 pg/mL[5]

Correlation Coefficient (R?)

> 0.999[4]

Accuracy (% Recovery)

98.62 - 99.17%][5]

Precision (% RSD)

< 2%][5]

Limit of Detection (LOD)

2.2 pg/mL[4]

Limit of Quantification (LOQ)

6.6 pg/mL[4]

Visualization
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Caption: Experimental workflow for CPM quantification.
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Caption: Relationship defined by the Beer-Lambert Law.

Conclusion

The developed UV-spectrophotometric method is simple, accurate, precise, and cost-effective
for the routine quantification of (-)-Chlorpheniramine maleate in bulk and pharmaceutical
dosage forms. The validation results confirm that the method is suitable for its intended
purpose in a quality control environment.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: UV-Spectrophotometric Quantification
of (-)-Chlorpheniramine Maleate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668843#uv-spectrophotometry-protocol-for-
chlorpheniramine-maleate-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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